molecular formula C13H15NO3 B124242 (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone CAS No. 131685-53-5

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

Cat. No. B124242
M. Wt: 233.26 g/mol
InChI Key: WHOBYFHKONUTMW-LLVKDONJSA-N
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Description

This would typically include the compound’s systematic name, common name, and any relevant identifiers such as its CAS number or PubChem ID. The compound’s molecular formula and molar mass would also be included.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would include information on the compound’s stability, its reactions with other substances, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, and any notable chemical properties such as acidity or basicity.


Scientific Research Applications

  • Enantioselective Synthesis Applications :

    • It's used in the enantioselective synthesis of pharmacologically relevant aminophosphonic acids like (S)-2-amino-3-phosphonopropionic acid and (R)-2-amino-4-phosphonobutanoic acid, which have significant implications in drug development (Reyes-Rangel et al., 2006).
    • This compound is also involved in the asymmetric synthesis of chiral carboxylic acids, a key process in developing stereochemically pure pharmaceutical agents (Coleman, 2008).
  • Development of Novel Pharmaceutical Compounds :

    • Research includes its use in synthesizing various pharmaceutical compounds like α-(hydroxymethyl)phenylalanine, N-Boc-α-methylphenylalanine, cericlamine, and BIRT-377 through asymmetric desymmetrization and debenzylation processes (Sugiyama et al., 2012).
  • Synthesis of Oxazolidinone Derivatives with Antimicrobial Properties :

    • The compound has been used to create oxazolidinone derivatives that show promise as antimicrobial agents, potentially useful for treating multidrug-resistant gram-positive bacterial infections (Brickner et al., 1996).
  • Catalysis and Organic Synthesis :

    • It plays a role in catalyzing asymmetric 1,3-dipolar cycloaddition reactions, a crucial step in synthesizing various organic compounds (Suga et al., 2009).
  • Research in Medicinal Chemistry :

    • Its derivatives are investigated for their potential in inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), which is a significant breakthrough in addressing antibiotic resistance (Edwards et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity and any hazards associated with its use. This could include its LD50, any safety precautions that need to be taken when handling it, and its environmental impact.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unanswered questions about the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more extensively studied compound, additional information might be available, such as its pharmacokinetics or its use in medicine.


properties

IUPAC Name

(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOBYFHKONUTMW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450141
Record name (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

CAS RN

131685-53-5
Record name (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
N Fresno, R Pérez-Fernández, P Goya, ML Jimeno… - Tetrahedron, 2011 - Elsevier
Starting from Evans’ imidazolidin-2-one (1) two compounds were obtained by trans-N-acylation: the expected one 3 with S,R configuration and a second compound 5, that is, related to …
Number of citations: 12 www.sciencedirect.com
N Fresno, M Macías-González… - Journal of Medicinal …, 2015 - ACS Publications
A series of new peroxisome proliferator activated receptors (PPARs) chiral ligands have been designed following the accepted three-module structure comprising a polar head, linker, …
Number of citations: 11 pubs.acs.org
MM Heravi, V Zadsirjan, B Farajpour - RSC advances, 2016 - pubs.rsc.org
Various chiral oxazolidinones (Evans’ oxazolidinones) have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates. This strategy has been found …
Number of citations: 163 pubs.rsc.org
MJ Martín, L Coello, R Fernández… - Journal of the …, 2013 - ACS Publications
Microtubules continue to be one of the most successful anticancer drug targets and a favorite hit for many naturally occurring molecules. While two of the most successful representative …
Number of citations: 123 pubs.acs.org
S Bruckner, RG Haase… - Chemistry–A European …, 2017 - Wiley Online Library
3‐Acyltetramic acids derived from β‐hydroxytyrosine are synthetically challenging. The first route to this structural motif, based upon a condensation between a Meldrum's acid …
P Bhamboo, S Bera, D Mondal - Asian Journal of Organic …, 2021 - Wiley Online Library
Nature is incessantly affianced to construct bioactive and structurally intriguing compounds with magnificent three‐dimensional frameworks in the Universe. The inadequacy of these …
Number of citations: 4 onlinelibrary.wiley.com
JF Branco-Junior, D RC Teixeira… - Current Bioactive …, 2017 - ingentaconnect.com
Background: Despite being known for their antibacterial activity, the oxazolidines are molecules with wide pharmacological action and may act as anticonvulsants, anti-inflammatory and …
Number of citations: 11 www.ingentaconnect.com
N Fresno, M Macías-González, A Torres-Zaguirre… - 2015 - digital.csic.es
A series of new peroxisome proliferator activated receptors (PPARs) chiral ligands have been designed following the accepted three-module structure comprising a polar head, linker, …
Number of citations: 1 digital.csic.es
A Chevalley, J Prunet, M Mauduit… - European Journal of …, 2013 - Wiley Online Library
A ring‐closing metathesis strategy is reported for the construction of the 16‐membered macrolactone core of the bafilomycins. One decisive key feature is the presence of a 2,2‐…
RA Pilli, CKZ de Andrade, CRO Souto… - The Journal of Organic …, 1998 - ACS Publications
A short and efficient total synthesis of 10-deoxymethynolide (2c), the aglycon of 10-deoxymethymycin (1c), has been accomplished in 16 steps and 12% overall yield from (S)-3-O-p-…
Number of citations: 70 pubs.acs.org

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